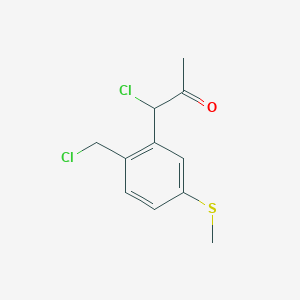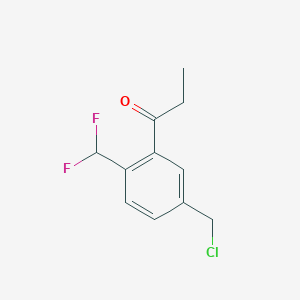
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O. This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
The synthesis of 1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)benzene and chloromethyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
化学反応の分析
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chloromethyl and difluoromethyl groups can influence the pharmacokinetic properties of the resulting compounds.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
類似化合物との比較
1-(5-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one: This compound has a similar structure but with different positions of the chloromethyl and difluoromethyl groups. The positional isomerism can lead to differences in reactivity and biological activity.
1-(3-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-1-one: Another positional isomer with distinct chemical properties. The position of the substituents on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
1-(5-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-1-one: This compound also shares a similar structure but with different substituent positions
特性
分子式 |
C11H11ClF2O |
|---|---|
分子量 |
232.65 g/mol |
IUPAC名 |
1-[5-(chloromethyl)-2-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)9-5-7(6-12)3-4-8(9)11(13)14/h3-5,11H,2,6H2,1H3 |
InChIキー |
AYVMRHLLIQYQJG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)CCl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


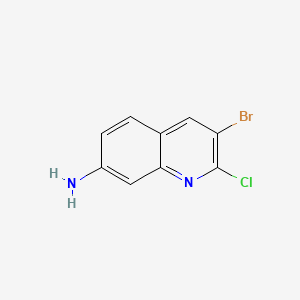
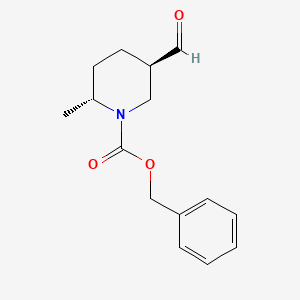
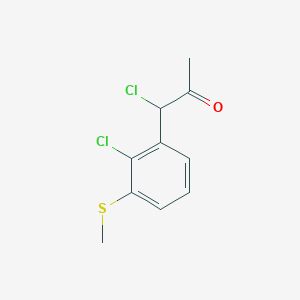

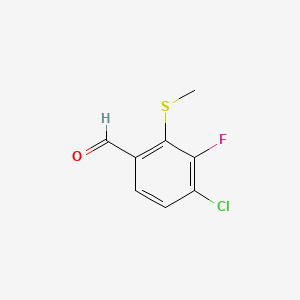
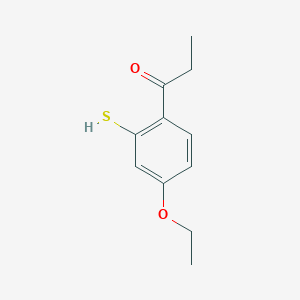
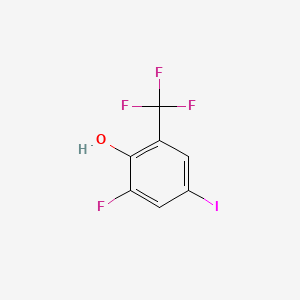
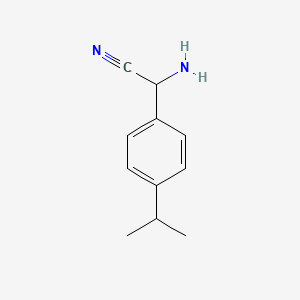
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)

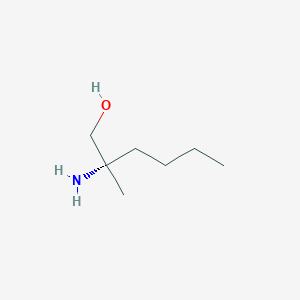
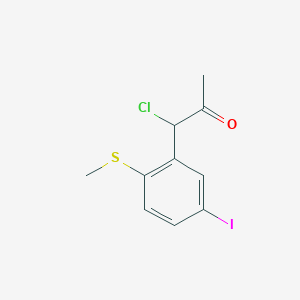
![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
